molecular formula C17H14F2N4O2 B278798 N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

カタログ番号 B278798
分子量: 344.31 g/mol
InChIキー: YQCKHBKPRMLMHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazole-based kinase inhibitors and has shown promising results in preclinical studies.

作用機序

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibits the activity of several kinases, including FLT3, JAK2, and RET, which are involved in cancer cell growth and survival. By inhibiting these kinases, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can induce cancer cell death and inhibit tumor growth. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

実験室実験の利点と制限

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. It has also been shown to have good oral bioavailability, making it easy to administer to animals in preclinical studies. However, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limitations in terms of its solubility, which can make it difficult to formulate for administration. It is also a relatively new compound, and further research is needed to fully understand its potential for clinical use.

将来の方向性

Several future directions have been identified for N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide research. One area of interest is the development of combination therapies, where N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is used in combination with other cancer drugs to improve efficacy. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide treatment. Finally, further preclinical and clinical studies are needed to fully understand the potential of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide for cancer treatment.

合成法

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethoxy)aniline, which is then reacted with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid to obtain the final product, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to improve yields and purity, making it a viable candidate for further research.

科学的研究の応用

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, making it a promising candidate for targeted cancer therapy. Preclinical studies have shown that N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

特性

製品名

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O2

分子量

344.31 g/mol

IUPAC名

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-14(10-21-23(11)15-4-2-3-9-20-15)16(24)22-12-5-7-13(8-6-12)25-17(18)19/h2-10,17H,1H3,(H,22,24)

InChIキー

YQCKHBKPRMLMHV-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

正規SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。